molecular formula C8H5F2N3O2 B2472069 2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 2248271-96-5

2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B2472069
CAS No.: 2248271-96-5
M. Wt: 213.144
InChI Key: KGQIEHHCOXEZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction, which includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This process is efficient, demonstrating good functional group tolerance and yielding the target compound in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the described microwave-mediated synthesis offers a scalable and sustainable approach that could be adapted for industrial applications. The method’s eco-friendly nature and efficiency make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can yield dihydro derivatives of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce dihydro forms of the compound. Substitution reactions result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-5(10)6-11-7-4(8(14)15)2-1-3-13(7)12-6/h1-3,5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQIEHHCOXEZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(F)F)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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